molecular formula C6H5BrN2 B1523976 5-Bromo-2-vinylpyrimidine CAS No. 883901-68-6

5-Bromo-2-vinylpyrimidine

Cat. No.: B1523976
CAS No.: 883901-68-6
M. Wt: 185.02 g/mol
InChI Key: LZGICTBSBIWVFA-UHFFFAOYSA-N
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Description

5-Bromo-2-vinylpyrimidine is a heterocyclic organic compound that features a bromine atom at the 5-position and a vinyl group at the 2-position of a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-vinylpyrimidine typically involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is carried out in a single step, making it efficient and cost-effective . The reaction conditions are generally mild, and the process can be scaled up for industrial production.

Industrial Production Methods: For large-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and safety. This method reduces the synthesis cost and is suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-vinylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often substituted pyrimidine derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-vinylpyrimidine involves its interaction with specific molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to various biological targets. This binding can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-vinylpyrimidine is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.

Properties

IUPAC Name

5-bromo-2-ethenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGICTBSBIWVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-iodo-pyrimidine (9.15 g, 32.11 mmol) was dissolved in THF (150 ml) and Pd(PPh3)4 (18.85 g, 1.60 mmol) was added, followed by tributyl-vinyl-stannane (9.38 ml, 32.11 mmol). The resulting mixture was heated at 140° C. for 20 min under microwave irradiations, next filtered through a pad of celite and concentrated. The crude material was diluted with CH2Cl2 and washed with water. Separation of the layers, drying (Na2SO4) of the organic phase, filtration and evaporation in vacuo provided the crude material, which was purified by flash column chromatography (CH2Cl2) to give the title compound (4.05 g, 68%) as a volatile yellow oil crystallizing at 4° C.
Quantity
9.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
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9.38 mL
Type
reactant
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Quantity
18.85 g
Type
catalyst
Reaction Step Three
Yield
68%

Synthesis routes and methods III

Procedure details

5-Bromo-2-iodo-pyrimidine (2.15 g, 7.55 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.60 mL, 9.43 mmol) and PdCl2(dppf). (300 mg, 0.40 mmol) were dissolved in 1,4-dioxane (15 mL). A solution of Cs2CO3 (4.91 g, 15.1 mmol) in H2O (5 mL) was added and the mixture heated at 80° C. for 30 min. The reaction mixture was diluted with EtOAc (100 mL), washed with H2O, brine and separated. The organic fraction was dried and concentrated in vacuo. Purification by chromatography on silica, eluting with 5-25% EtOAc/heptane gave i (1.10 g, 79%). MS 185.11 & 187.09 [M+H]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
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Cs2CO3
Quantity
4.91 g
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reactant
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5 mL
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solvent
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15 mL
Type
solvent
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Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-iodopyrimidine (14.2 g, 50 mmol) and Pd(PPh3)4 (865 mg, 0.75 mmol) in THF (200 mL) at room temperature under nitrogen was added dropwise vinylmagnesium bromide (100 mL, 100 mmol, 1 M in THF). The reaction mixture was heated to reflux for 2 hours. The formed mixture was quenched with water (200 mL) and extracted with EtOAc (200 mL×3). The combined organic layers were dried over sodium sulfate, filtered and concentrated to afford an oil which was purified by preparative column chromatography to afford 5-bromo-2-vinylpyrimidine (8 g, yield: 86%).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
865 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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